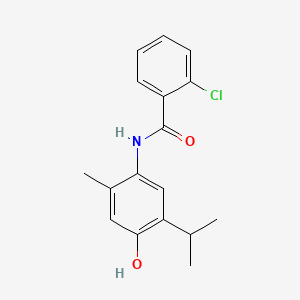
2-(2,6-dichlorobenzyl)-4-hydroxy-N-(1-isoxazol-3-ylethyl)-N-methylpyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2,6-dichlorobenzyl)-4-hydroxy-N-(1-isoxazol-3-ylethyl)-N-methylpyrimidine-5-carboxamide" belongs to a class of chemicals that exhibit a variety of biological and chemical properties due to their complex molecular structure. This class includes compounds with potential applications in medicinal chemistry, given their structural features and activity profiles.
Synthesis Analysis
The synthesis of complex molecules like this often involves multi-step chemical reactions, including the formation of pyrimidine rings and the attachment of functional groups through nucleophilic substitution reactions. A related synthesis approach can be seen in the preparation of substituted pyrimidines and isoxazoles, which typically involve the condensation of corresponding amine, aldehyde, and ketone precursors in the presence of catalysts (Ranjbar‐Karimi, Khalil Beiki-Shoraki, & A. Amiri, 2010).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information about the arrangement of atoms within the molecule and the spatial orientation of various functional groups, which are critical for understanding the compound's chemical reactivity and biological activity (A. Richter et al., 2023).
科学的研究の応用
Synthesis of Novel Heterocyclic Compounds
Research has explored the synthesis of novel heterocyclic compounds, including derivatives of pyrido and thieno pyrimidines. These compounds are synthesized using various chemical reactions, potentially including the subject chemical. Such studies focus on developing new synthetic routes and identifying novel chemical structures (Bakhite et al., 2005).
Anticancer and Anti-Inflammatory Agents
The development of new compounds with potential anticancer and anti-inflammatory properties is a significant area of research. Novel pyrazolopyrimidines derivatives, for instance, have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These studies include the synthesis and biological evaluation of compounds that may be structurally related to our compound of interest (Rahmouni et al., 2016).
Dual Src/Abl Kinase Inhibitor
In oncology, research into dual Src/Abl kinase inhibitors is crucial for developing new cancer therapies. Studies have identified compounds with potent antitumor activity in preclinical assays, indicating their potential in cancer treatment (Lombardo et al., 2004).
Development of Analgesic Agents
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, with analgesic and anti-inflammatory properties, represents another area of application. This research is aimed at finding new therapeutic agents for pain relief and inflammation control (Abu‐Hashem et al., 2020).
Antihypertensive α-Blocking Agents
Studies have been conducted on the synthesis and reactions of various compounds, including thiosemicarbazides, triazoles, and Schiff bases, to create antihypertensive α-blocking agents. These agents could potentially be used in the treatment of hypertension (Abdel-Wahab et al., 2008).
X-Ray and DFT Studies
Recent studies have focused on the crystal and molecular structures of related chemical compounds, providing insights into their physical and chemical properties. This research can inform the development of new drugs and materials (Richter et al., 2023).
Synthesis of Dasatinib
Research has also been conducted on the synthesis of dasatinib, an antitumor agent. This research can provide insights into the synthesis of similar compounds, including our compound of interest (Jia-liang et al., 2009).
特性
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-N-methyl-N-[1-(1,2-oxazol-3-yl)ethyl]-6-oxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O3/c1-10(15-6-7-27-23-15)24(2)18(26)12-9-21-16(22-17(12)25)8-11-13(19)4-3-5-14(11)20/h3-7,9-10H,8H2,1-2H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUVTDCYYRJXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC=C1)N(C)C(=O)C2=CN=C(NC2=O)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dichlorobenzyl)-4-hydroxy-N-(1-isoxazol-3-ylethyl)-N-methylpyrimidine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5553794.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5553799.png)



![N'-({(2S,4S)-4-fluoro-1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5553817.png)

![2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)
![3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-N-(2-furylmethyl)piperidine-1-carboxamide](/img/structure/B5553839.png)
![2-{2-[(tert-butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5553851.png)
